molecular formula C20H18N2O2 B13944400 1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- CAS No. 62654-10-8

1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)-

Cat. No.: B13944400
CAS No.: 62654-10-8
M. Wt: 318.4 g/mol
InChI Key: LMRAUYMGCPFJAH-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- is a complex organic compound known for its unique structure and properties It belongs to the class of pyrrole derivatives, which are characterized by a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the 2,5-dione functionality. The final step involves the attachment of the 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl) group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dione derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylmaleimide: Another pyrrole derivative with similar structural features.

    3-Methyl-4-vinyl-1H-pyrrole-2,5-dione: A compound with a similar pyrrole ring structure but different substituents.

Uniqueness

1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- is unique due to its specific substituents, which impart distinct chemical and biological properties

Properties

CAS No.

62654-10-8

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

1-[4-[2-[4-(dimethylamino)phenyl]ethenyl]phenyl]pyrrole-2,5-dione

InChI

InChI=1S/C20H18N2O2/c1-21(2)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)22-19(23)13-14-20(22)24/h3-14H,1-2H3

InChI Key

LMRAUYMGCPFJAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N3C(=O)C=CC3=O

Origin of Product

United States

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